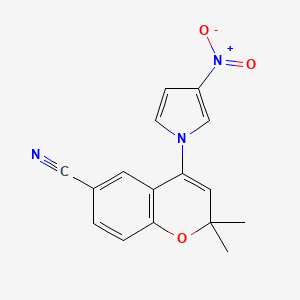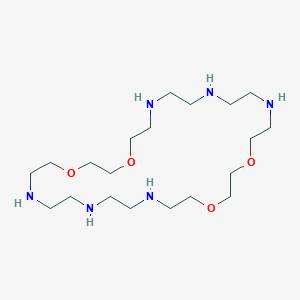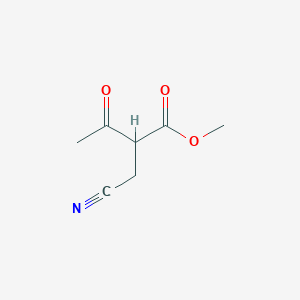
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system substituted with a nitro-pyrrole moiety and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and acetophenone derivatives, under acidic or basic conditions.
Introduction of the Nitro-Pyrrole Moiety: The nitro-pyrrole moiety can be introduced through a nitration reaction of a pyrrole derivative, followed by coupling with the benzopyran core using a suitable coupling reagent, such as a palladium catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Sodium cyanide, potassium cyanide, amines, alcohols, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran core.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro-pyrrole moiety and the benzopyran core may contribute to the compound’s ability to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-methyl ester: Similar structure with a methyl ester group instead of a carbonitrile group.
Uniqueness
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile is unique due to the presence of the carbonitrile group, which can influence its reactivity and biological activity. The combination of the nitro-pyrrole moiety and the benzopyran core also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
| 140614-02-4 | |
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(3-nitropyrrol-1-yl)chromene-6-carbonitrile |
InChI |
InChI=1S/C16H13N3O3/c1-16(2)8-14(18-6-5-12(10-18)19(20)21)13-7-11(9-17)3-4-15(13)22-16/h3-8,10H,1-2H3 |
Clave InChI |
QDTSNMWCNDOQRY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC(=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)




![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)

![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)





